molecular formula C18H19N7OS3 B5056594 N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5056594
M. Wt: 445.6 g/mol
InChI Key: GMHRQSFMFHBAFE-UHFFFAOYSA-N
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Description

N~1~-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring two distinct pharmacophores:

  • 1,3,4-Thiadiazole core: Substituted at position 5 with an ethylsulfanyl group, contributing to sulfur-mediated interactions and metabolic stability .
  • Triazino[5,6-b]indole moiety: A fused triazine-indole system with a propyl chain at position 5, likely enhancing lipophilicity and target binding .
  • Acetamide bridge: Links the two heterocycles via sulfanyl groups, a structural motif common in kinase inhibitors and antimicrobial agents .

Its design aligns with strategies emphasizing sulfur-rich scaffolds for improved binding affinity and pharmacokinetics .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS3/c1-3-9-25-12-8-6-5-7-11(12)14-15(25)20-16(22-21-14)28-10-13(26)19-17-23-24-18(29-17)27-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHRQSFMFHBAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and triazinoindole intermediates, which are then coupled through a series of reactions involving sulfur-containing reagents and catalysts. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and triazinoindole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Research Implications

The target compound’s unique triazinoindole-thiadiazole architecture positions it as a promising candidate for kinase inhibitor development, particularly against targets like ROCK1 or PI3K/AKT pathways (cf. ) . Further optimization should focus on:

  • Enhancing water solubility via polar substituents.
  • Validating target engagement through enzyme assays and crystallography.
  • Benchmarking against FDA-approved thiadiazole derivatives (e.g., acetazolamide) for off-target effects .

Biological Activity

N~1~-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a compound featuring a complex structure that incorporates both thiadiazole and triazine moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The molecular formula of the compound is C13H16N6O2S3C_{13}H_{16}N_{6}O_{2}S_{3} with a molecular weight of approximately 356.43 g/mol. The compound's structure can be represented as follows:

Structure N 1 [5(C2H5S)1,3,4thiadiazol2yl]2[(C8H10N4S)S]acetamide\text{Structure }N~1~-[5-(C_2H_5S)-1,3,4-thiadiazol-2-yl]-2-[(C_8H_{10}N_4S)S]acetamide

1. Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been reported to exhibit significant antimicrobial properties. Compounds containing this moiety have shown effectiveness against various bacterial and fungal strains. Studies indicate that derivatives of thiadiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticonvulsant Activity

Research has demonstrated that compounds similar to this compound possess anticonvulsant properties. For instance, a study revealed that a related thiadiazole compound exhibited an effective dose (ED50) of 126.8 mg/kg in animal models . The presence of the thiadiazole ring contributes to neuroprotective effects and suggests potential for treating epilepsy.

3. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various lines. For example, studies indicate that certain 1,3,4-thiadiazole derivatives achieved IC50 values below 10 μM against multiple cancer cell lines . This suggests that this compound may also exhibit similar anticancer properties.

Case Study 1: Anticonvulsant Efficacy

In a comparative study evaluating the anticonvulsant activities of various compounds including those with the thiadiazole structure, it was found that certain derivatives were significantly more effective than standard treatments like valproic acid. The therapeutic index for these compounds was notably high, indicating their potential as safer alternatives in epilepsy treatment .

Case Study 2: Antimicrobial Screening

A series of synthesized thiadiazole derivatives were screened for antimicrobial activity against clinical isolates. Compounds similar to this compound showed significant inhibition zones against Candida albicans and Pseudomonas aeruginosa, highlighting the broad-spectrum antimicrobial potential of this class of compounds .

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